molecular formula C32H36N10O2 B611153 Targapremir-210 CAS No. 1049722-30-6

Targapremir-210

Numéro de catalogue B611153
Numéro CAS: 1049722-30-6
Poids moléculaire: 592.708
Clé InChI: PAYVJEWMAWLKAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Targapremir-210, also known as TGP-210, is a potent and selective inhibitor of miR-210 (miRNA-210, microRNA-210). It inhibits pre-miR-210 processing with high binding affinity (Kd 200 nM) .


Synthesis Analysis

Targapremir-210 is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular structure of Targapremir-210 is C32H36N10O2 .


Chemical Reactions Analysis

Targapremir-210 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The molecular weight of Targapremir-210 is 592.69. It is soluble to 100 mM in DMSO and to 100 mM in ethanol .

Applications De Recherche Scientifique

Treatment of Non-Muscle-Invasive Bladder Cancer

Targapremir-210, also known as TAR-210, is an intravesical delivery system designed to provide sustained, local release of erdafitinib into the bladder . It has shown early evidence of positive clinical activity in patients with non-muscle-invasive bladder cancer (NMIBC) with select fibroblast growth factor receptor (FGFR) alterations . The Phase 1 results show a manageable safety profile with limited systemic toxicity, and early complete responses in patients with high-risk and intermediate-risk NMIBC .

Treatment of High-Risk NMIBC

In patients with recurrent, Bacillus Calmette-Guérin (BCG)-unresponsive high-risk (HR) NMIBC who refused or were ineligible for radical cystectomy, TAR-210 treatment resulted in 82 percent of patients being recurrence-free .

Treatment of Intermediate-Risk NMIBC

In patients with intermediate-risk (IR) NMIBC, 87 percent of the patients having at least one response assessment with TAR-210 achieved a complete response .

Inhibition of miR-210 Formation

Targapremir-210 inhibits the formation of mature miR-210 by binding to the Dicer binding site of the miR-210 hairpin precursor . This inhibition of Dicer processing of the miRNA is a unique application of Targapremir-210 .

Decreasing Levels of miR-210 and HIF-1α mRNA

Targapremir-210 decreases levels of miR-210 and HIF-1α mRNA . This is particularly relevant in the context of hypoxic conditions, where these molecules play significant roles .

Induction of Apoptosis in Hypoxic Conditions

Targapremir-210 has been shown to induce apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . This suggests a potential application in the treatment of certain types of cancer .

Selective Recognition of miR-210 Precursor

Targapremir-210 selectively recognizes the miR-210 precursor and can differentially recognize RNAs in cells that have the same target motif but have different expression levels . This reveals an important feature for selectively drugging RNAs for the first time .

Mécanisme D'action

Target of Action

Targapremir-210 is a potent and selective inhibitor of miR-210 (microRNA-210) . miR-210 is a noncoding RNA that plays a critical role in cancer maintenance, particularly in hypoxic conditions .

Mode of Action

Targapremir-210 binds to the Dicer site of the miR-210 hairpin precursor . This interaction inhibits the processing of pre-miR-210, preventing the formation of mature miR-210 . The binding affinity of Targapremir-210 to pre-miR-210 is high, with a dissociation constant (Kd) of approximately 200 nM .

Biochemical Pathways

The inhibition of miR-210 by Targapremir-210 affects the hypoxia-inducible factors (HIFs) pathway . Specifically, it derepresses glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), a hypoxia-associated protein negatively regulated by miR-210 . This leads to a decrease in HIF-1α levels .

Pharmacokinetics

One study suggests that targapremir-210 provides sustained erdafitinib release in urine over 90 days with very low plasma concentrations . This suggests that Targapremir-210 may have good bioavailability and a long half-life, but further studies are needed to confirm these properties.

Result of Action

The action of Targapremir-210 leads to a decrease in mature miR-210 levels and HIF-1α mRNA . This results in the induction of apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . Furthermore, Targapremir-210 has been shown to inhibit tumorigenesis in a mouse xenograft model of hypoxic triple-negative breast cancer .

Action Environment

The action of Targapremir-210 is influenced by environmental conditions, particularly hypoxia . Hypoxia is a non-physiological level of oxygen tension common in many malignant tumors . Targapremir-210 selectively targets RNAs and affects cellular responses to hypoxic conditions, resulting in favorable benefits against cancer .

Propriétés

IUPAC Name

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYVJEWMAWLKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Targapremir-210

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.